Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate
Description
Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate (CAS: 107469-64-7) is a hydrazino-substituted nicotinic acid derivative with the molecular formula C₁₂H₁₅N₃O₃ and a molecular weight of 249.27 g/mol . Structurally, it features a nicotinate core (pyridine ring with ester functionality) linked to a hydrazino group (-NH-NH-) acylated by a phenylacetyl moiety. This compound is synthesized via hydrazone formation reactions, as indicated by its synonyms, including "ethyl 2-amino-2-(2-(2-phenylacetyl)hydrazono)acetate" .
Properties
IUPAC Name |
ethyl 2-[2-(2-phenylacetyl)hydrazinyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-16(21)13-9-6-10-17-15(13)19-18-14(20)11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZABIGRYMPXPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NNC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a hydrazine derivative that incorporates a nicotinate moiety. Its structure can be represented as follows:
This compound exhibits characteristics typical of hydrazine derivatives, including the ability to form various complexes with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various biochemical pathways:
- Histone Deacetylase (HDAC) Inhibition : Similar compounds have shown HDAC inhibitory action, which plays a crucial role in regulating gene expression and has implications in cancer therapy and treatment of autoimmune diseases .
- Antimicrobial Activity : Some studies suggest that hydrazine derivatives exhibit antimicrobial properties, potentially acting against a range of pathogens by disrupting cellular functions .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound based on current research findings:
Case Studies
- HDAC Inhibition and Cancer Therapy : A study investigated the effects of this compound on HDAC6 inhibition. Results indicated significant reduction in cell viability in multiple myeloma cell lines, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable decrease in bacterial growth, supporting its application as an antimicrobial agent .
- Anti-inflammatory Effects : Research involving animal models of inflammatory bowel disease showed that treatment with the compound led to decreased levels of pro-inflammatory cytokines, indicating its potential for managing inflammatory conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Core Heterocycles : While the target compound and Compound 9h share a nicotinate core, others like the pyrimidine-based derivative and piperazine-containing compound exhibit distinct heterocyclic systems. These cores influence electronic properties and binding interactions.
- Substituent Diversity: The phenylacetyl group in the target compound contrasts with bulkier substituents (e.g., methoxynaphthyl in 9h ), which may enhance lipophilicity but reduce solubility.
- Synthetic Methods : Microwave-assisted synthesis offers efficiency advantages over traditional reflux methods used for hydrazide intermediates .
Physicochemical and Pharmacological Comparisons
Molecular Weight and Bioavailability
- The target compound’s low molecular weight (249.27 g/mol) suggests favorable absorption compared to higher-weight analogs like Compound 9h (461.18 g/mol) .
- Pyrimidine-based derivatives (e.g., , MW 344) may exhibit prolonged half-lives due to increased steric bulk but face challenges in passive diffusion.
Functional Group Impact on Activity
- Hydrazino Modifications: Ethoxycarbonyl-hydrazino in introduces a carbamate group, which may confer resistance to enzymatic hydrolysis compared to the phenylacetyl group in the target compound.
Preparation Methods
Preparation of Ethyl Nicotinate Intermediate
Ethyl nicotinate is a crucial precursor in the synthesis pathway. A patented method provides an efficient and industrially scalable process for its preparation:
- Reagents and Conditions: Nicotinic acid is reacted with absolute ethyl alcohol in toluene, catalyzed by a solid acid catalyst (HND230).
- Reaction Parameters: Stirring at 50–65 °C for 3–6 hours, followed by reflux to remove water and drive the esterification to completion.
- Catalyst Recovery: The solid acid catalyst is recovered by filtration, and toluene is reclaimed by decompression distillation.
- Yields and Purity: The process yields ethyl nicotinate with high purity (GC purity >99%) and yields up to 98.2%.
| Parameter | Range/Value |
|---|---|
| Molar ratio (nicotinic acid:ethanol) | 1 : 1 to 1 : 2 |
| Weight ratio (nicotinic acid:toluene) | 1 : 0.3 to 1 : 8 |
| Catalyst loading (weight ratio) | 0.01 to 0.1 times nicotinic acid weight |
| Temperature | 50–65 °C |
| Reaction time | 3–6 hours |
| Yield | Up to 98.2% |
| Product purity (GC) | >99% |
This method reduces wastewater pollution and operational costs compared to traditional sulfuric acid catalysis, making it suitable for large-scale production.
Formation of Hydrazino Nicotinate Derivative
The next critical step involves converting ethyl nicotinate to the hydrazino derivative, ethyl 2-hydrazinonicotinate:
- Reaction: Ethyl nicotinate is reacted with hydrazine hydrate under controlled temperature conditions (often near 0 °C to room temperature).
- Outcome: This reaction yields nicotinic acid hydrazide derivatives, which can be purified by recrystallization from warm ethanol.
- Significance: This intermediate is essential for further acylation with phenylacetyl groups.
This step is typically conducted under mild conditions to prevent side reactions and ensure high purity of the hydrazino intermediate.
Acylation with Phenylacetyl Moiety
The final key transformation is the acylation of the hydrazino group with phenylacetyl chloride or equivalent acylating agents:
- Reagents: Phenylacetyl chloride or phenylacetic acid derivatives activated for acylation.
- Conditions: The hydrazino compound is reacted with the acylating agent in an appropriate solvent (e.g., dry benzene, dioxane) under reflux or controlled temperature.
- Mechanism: Nucleophilic attack of the hydrazino nitrogen on the acyl chloride forms the hydrazino amide bond, yielding Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate.
- Purification: The product can be purified by recrystallization or chromatographic techniques.
Though specific detailed protocols for this step are less commonly reported in open literature, analogous acylations in related hydrazino-nicotinate systems have been described with good yields and purity.
Summary Table of Preparation Steps
Research Findings and Considerations
- Catalyst Efficiency: The use of solid acid catalysts like HND230 in esterification significantly improves environmental and economic profiles by reducing wastewater and enabling catalyst reuse.
- Reaction Control: Maintaining appropriate molar ratios and reaction temperatures is critical to maximize yield and minimize side products.
- Purification: Recrystallization from ethanol and solvent recovery are standard to achieve high purity products suitable for further functionalization or application.
- Scalability: The described esterification method has been demonstrated at scales suitable for industrial production, indicating robustness of the process.
- Hydrazine Handling: Due to the toxicity and reactivity of hydrazine hydrate, careful control of reaction conditions and safety measures are necessary.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
